molecular formula C10H14ClN B1463968 1-(2-Chlorophenyl)-2-methylpropan-1-amine CAS No. 1183825-71-9

1-(2-Chlorophenyl)-2-methylpropan-1-amine

Cat. No. B1463968
CAS RN: 1183825-71-9
M. Wt: 183.68 g/mol
InChI Key: XOALSEFEPRQWJI-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-methylpropan-1-amine, also known as 2-Chloro-N-methyl-1-phenylpropan-1-amine, is an organic compound and a derivative of amphetamine. It is a white crystalline solid that is soluble in water, alcohol, and other organic solvents. It is a potent stimulant and has been used in research and drug development.

Scientific Research Applications

Corrosion Inhibition

Research highlights the utility of amine derivatives, including structures related to 1-(2-Chlorophenyl)-2-methylpropan-1-amine, in corrosion inhibition for mild steel in acidic media. These derivatives show significant efficiency in forming protective films on metal surfaces, which is critical in reducing corrosion rates. The study combines experimental data with theoretical simulations to confirm the effectiveness of these compounds, pointing towards their practical applications in metal preservation and maintenance (Boughoues et al., 2020).

Material Science and Chemistry

In material science, the compound's derivatives have been explored for their chemical properties and interactions. For example, the synthesis and structural analysis of hydrogen bonded complexes reveal insights into molecular arrangements and potential applications in designing novel materials with specific chemical and physical properties (Thirunarayanan et al., 2017).

Synthetic Chemistry

In synthetic chemistry, the manipulation of compounds structurally related to 1-(2-Chlorophenyl)-2-methylpropan-1-amine has been a focus in the synthesis of medicinal intermediates and other chemical entities. Studies detail the synthesis of intermediates for pharmacological agents, demonstrating the versatility of these compounds in creating complex molecules for therapeutic applications (Xue Weiliang, 2008).

Environmental Chemistry

A comparative study on amine-based solvents, including 2-amino-2-methylpropanol, for CO2 capture, illustrates the compound's relevance in environmental chemistry. This research underscores the potential of these compounds in reducing the energy requirements and solvent consumption in carbon capture processes, highlighting their importance in addressing climate change and industrial emissions (Hüser et al., 2017).

Pharmaceutical Chemistry

In pharmaceutical chemistry, derivatives of 1-(2-Chlorophenyl)-2-methylpropan-1-amine have been investigated for their roles as intermediates in the synthesis of novel antibacterial agents. Such studies provide a foundation for developing new therapeutics, showcasing the compound's utility in drug discovery and development (Sheikh et al., 2009).

Safety and Hazards

Safety data sheets suggest that similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to avoid getting the compound in eyes, on skin, or on clothing .

Mechanism of Action

properties

IUPAC Name

1-(2-chlorophenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,10H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOALSEFEPRQWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-2-methylpropan-1-amine

CAS RN

1183825-71-9
Record name 1-(2-chlorophenyl)-2-methylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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